μ-Opioid Receptor Binding Affinity Comparison: Hydromorphone vs. Morphine, Oxycodone, and Hydrocodone
In a head-to-head receptor binding study using rat brain homogenates with ³H-DAMGO as radioligand, hydromorphone exhibited a Ki of 0.6 nM, whereas hydrocodone, its 3-methoxy precursor, had a Ki of 19.8 nM—approximately 33-fold weaker binding [1][2]. A separate systematic binding dataset ranked hydromorphone (Ki = 0.37 nM) as having 3.2-fold higher affinity than morphine (Ki = 1.17 nM) and 70-fold higher affinity than oxycodone (Ki = 25.87 nM) [3]. These differences in receptor engagement represent a quantifiable molecular basis for the compound's greater potency and cannot be captured by simple dose adjustment of comparator opioids.
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.37 nM (human receptor assay) and 0.6 nM (rat brain homogenate) |
| Comparator Or Baseline | Morphine: Ki = 1.17 nM; Oxycodone: Ki = 25.87 nM; Hydrocodone: Ki = 19.8 nM; Codeine: Ki = 734.20 nM |
| Quantified Difference | Hydromorphone Ki is 3.2-fold lower than morphine, 70-fold lower than oxycodone, 33-fold lower than hydrocodone (vs. rat brain homogenate data), and approximately 2,000-fold lower than codeine |
| Conditions | ³H-DAMGO radioligand binding assay; rat brain homogenates and human recombinant μ-opioid receptor |
Why This Matters
Receptor binding affinity is a direct, quantifiable predictor of target engagement potency; compounds with lower Ki values require less molar concentration to achieve equivalent receptor occupancy, informing both in vitro assay design and in vivo dose-ranging studies.
- [1] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Life Sci. 1991;48(22):2165-71. doi:10.1016/0024-3205(91)90150-a View Source
- [2] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Life Sci. 1991;48(22):2165-71. View Source
- [3] Volpe DA, et al. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Table 2, Ki values for opioid analgesics. Regul Toxicol Pharmacol. 2011; Adapted from PMC8342648. View Source
